molecular formula C8H13N3 B13960622 5-Isobutylpyrazin-2-amine

5-Isobutylpyrazin-2-amine

Cat. No.: B13960622
M. Wt: 151.21 g/mol
InChI Key: WSDVHKAFWIWVFY-UHFFFAOYSA-N
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Description

5-Isobutylpyrazin-2-amine is an organic compound with the molecular formula C9H15N3. It is a derivative of pyrazine, characterized by the presence of an isobutyl group attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutylpyrazin-2-amine typically involves the reaction of 2-chloropyrazine with isobutylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the isobutylamine group. The reaction is usually conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Isobutylpyrazin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of alkyl or acyl-substituted pyrazines .

Scientific Research Applications

5-Isobutylpyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isobutylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-Amino-5-methylpyrazine
  • 2-Amino-5-ethylpyrazine
  • 2-Amino-5-propylpyrazine

Comparison: 5-Isobutylpyrazin-2-amine is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties compared to its analogsFor instance, the isobutyl group may enhance its lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic profile .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-(2-methylpropyl)pyrazin-2-amine

InChI

InChI=1S/C8H13N3/c1-6(2)3-7-4-11-8(9)5-10-7/h4-6H,3H2,1-2H3,(H2,9,11)

InChI Key

WSDVHKAFWIWVFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=C(C=N1)N

Origin of Product

United States

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